2-[2-(Benzyloxy)phenyl]furan
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Overview
Description
2-[2-(Benzyloxy)phenyl]furan is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This compound is characterized by the presence of a benzyloxy group attached to the phenyl ring, which is further connected to a furan ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Benzyloxy)phenyl]furan can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and boron reagents to form carbon-carbon bonds . For instance, starting from 2-bromo-5-nitrofuran and 2-hydroxyphenylboronic acid, the reaction can be carried out under microwave irradiation in the presence of Pd(PPh3)4 and K2CO3 .
Another method involves the cyclization of 2-(2-Methoxyaryl)-1-arylethanone derivatives using hydroiodic acid in acetic acid to yield 2-arylbenzofurans . This method highlights the versatility of benzofuran synthesis through various cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction is particularly favored due to its efficiency and scalability. The use of microwave irradiation can also enhance reaction rates and yields, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Benzyloxy)phenyl]furan undergoes several types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds within the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are frequently used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Benzylic oxidation typically yields benzaldehyde or benzoic acid derivatives.
Reduction: Reduction of nitro groups results in the formation of amines.
Substitution: Substitution reactions can produce various substituted benzofurans depending on the nucleophile used.
Scientific Research Applications
2-[2-(Benzyloxy)phenyl]furan has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-(Benzyloxy)phenyl]furan and its derivatives often involves interaction with biological macromolecules. For instance, its antibacterial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity . The exact molecular targets and pathways can vary depending on the specific derivative and its functional groups.
Comparison with Similar Compounds
Similar Compounds
2-Benzoylbenzo[b]furans: These compounds share a similar benzofuran core but differ in the substitution pattern on the benzene ring.
Aurones (2-benzylidene-3-(2H)-benzofuran-3-ones): These compounds also contain a benzofuran ring but have different substituents that confer unique biological activities.
Uniqueness
2-[2-(Benzyloxy)phenyl]furan is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C17H14O2 |
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Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-(2-phenylmethoxyphenyl)furan |
InChI |
InChI=1S/C17H14O2/c1-2-7-14(8-3-1)13-19-17-10-5-4-9-15(17)16-11-6-12-18-16/h1-12H,13H2 |
InChI Key |
ZUOSKKDKIBRBST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=CO3 |
Origin of Product |
United States |
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